Methyl-13C trifluoromethanesulfonate chemical properties and stability
Methyl-13C trifluoromethanesulfonate chemical properties and stability
Topic: Methyl-13C Trifluoromethanesulfonate: Chemical Properties, Synthesis, and Stability Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Methyl-13C trifluoromethanesulfonate (Methyl-13C triflate,
While its primary utility lies in introducing stable carbon-13 isotopes for NMR spectroscopy and metabolic flux analysis, its extreme reactivity necessitates rigorous exclusion of moisture and specialized handling protocols to prevent rapid hydrolysis and severe toxicity. This guide provides an authoritative examination of its physicochemical properties, synthesis, stability, and safety mechanisms.
Chemical Identity & Physicochemical Properties
Methyl-13C triflate is the methyl ester of trifluoromethanesulfonic acid (triflic acid). The presence of the electron-withdrawing trifluoromethyl group destabilizes the C-O bond, making the methyl group highly susceptible to nucleophilic attack.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | ~165.1 g/mol (labeled) vs 164.1 g/mol (unlabeled) |
| Appearance | Colorless to pale brown liquid |
| Boiling Point | 94–99 °C (at 760 mmHg) |
| Density | ~1.45 g/mL at 25 °C |
| Solubility | Miscible with CH |
| Leaving Group | Triflate (CF |
| Isotopic Purity | Typically ≥99 atom % |
Reactivity & Mechanism
The "Super-Leaving Group" Effect
The utility of Methyl-13C triflate stems from the triflate anion's exceptional stability, which is delocalized over three oxygen atoms and inductively stabilized by the fluorine atoms. This makes
Mechanistic Pathway (SN2)
The methylation proceeds via a classic S
Caption: S
Synthesis Protocol: Preparation from C-Methanol
Commercial
Experimental Workflow
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Reagents:
-
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask under Argon flow.
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Base Addition: Add anhydrous pyridine and DCM; cool to -20°C (critical to prevent decomposition).
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Activation: Add Tf
O dropwise. A white precipitate (pyridinium triflate) may form. -
Reaction: Slowly add
C-Methanol in DCM over 10–15 minutes. -
Purification: The product is volatile.[3] Distill directly from the reaction mixture under reduced pressure or standard pressure if using high-boiling solvents.
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Yield: Typically 85–95%.
-
Caption: Synthesis workflow for converting
Stability & Hydrolysis
Moisture Sensitivity
Methyl triflate is hygroscopic and hydrolyzes rapidly upon contact with moisture. Unlike methyl iodide, which is relatively stable in water, methyl triflate reacts with water to form methanol and triflic acid (a superacid).[4]
-
Reaction:
CH OTf + H O CH OH + TfOH -
Consequence: The formation of TfOH generates heat and fumes, potentially shattering sealed containers if pressure builds up.
Storage Recommendations
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Temperature: Store at 2–8 °C (refrigerated).
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Atmosphere: Must be stored under inert gas (Argon or Nitrogen).
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Container: Teflon-lined seals or ampoules. Avoid ground glass joints without Teflon sleeves, as the superacid by-product can seize the joints.
Applications in Drug Discovery
Isotopic Labeling for NMR
The introduction of a
-
Confirm the site of methylation in complex heterocycles.
-
Study conformational dynamics via relaxation times (
/ ).
Methylation of Unreactive Sites
Due to its high electrophilicity, Methyl-13C triflate is the reagent of choice for:
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O-Methylation of amides to form imidates.
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N-Methylation of electron-deficient pyridines or nitriles.
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S-Methylation of thioethers to sulfonium salts.
Safety & Handling (Critical)
Methyl triflate is an alkalyting agent and a suspected carcinogen. It is acutely toxic by inhalation (H330) and causes severe skin burns (H314).
Emergency Neutralization
Do not use water to clean spills, as this generates acid fumes.
-
Neutralizing Agent: A solution of 10% Triethylamine (Et
N) in dichloromethane or a dilute NaOH solution (if solvent compatible). -
Mechanism: The amine rapidly attacks the methyl triflate to form a non-volatile quaternary ammonium salt.
Handling Decision Tree
Caption: Safety decision tree for handling and spill response. Note the prohibition of water for spills.
References
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Synthesis of Methyl Triflate: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." Journal of Organic Chemistry, 1973 , 38(21), 3673–3677. Link
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Reactivity Comparison: Kevill, D. N.; Lin, G. M. "Solvolysis of methyl trifluoromethanesulfonate." Tetrahedron Letters, 1978 , 19(11), 949–952. Link
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11C/13C Labeling Protocols: Jewett, D. M. "A simple synthesis of [11C]methyl triflate." International Journal of Applied Radiation and Isotopes, 1992 , 43(11), 1383-1385. Link
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Safety Data: Sigma-Aldrich. "Safety Data Sheet: Methyl trifluoromethanesulfonate." Link
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General Properties: Howells, R. D.; McCown, J. D. "Trifluoromethanesulfonic acid and derivatives." Chemical Reviews, 1977 , 77(1), 69–92. Link
